molecular formula C16H21NO4 B11838792 methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

Cat. No.: B11838792
M. Wt: 291.34 g/mol
InChI Key: OGLDGYYJEHFVKN-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a methyl ester at position 1 and a phenylmethoxycarbonylamino (Cbz-protected amine) group at position 3. The (1R,3R) stereochemistry is critical for its physicochemical and biological properties. This compound is commonly used as an intermediate in organic synthesis, particularly in peptide chemistry and drug development, where protecting groups like Cbz (carbobenzyloxy) are employed to stabilize reactive amine functionalities during multi-step reactions .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-20-15(18)13-8-5-9-14(10-13)17-16(19)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,17,19)/t13-,14-/m1/s1

InChI Key

OGLDGYYJEHFVKN-ZIAGYGMSSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CCCC(C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Biological Activity

Methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate is a compound that has garnered interest in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NO4
  • Molar Mass : 291.34 g/mol
  • CAS Number : 1035325-22-4
  • LogP : 1.26
  • Polar Surface Area : 64 Ų

The compound exhibits biological activity primarily through its interaction with specific molecular targets within the body. It acts as an inhibitor of certain enzymes and receptors, which can lead to various therapeutic effects. For instance, it has been noted for its potential role in inhibiting protein-protein interactions critical in cancer progression.

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its structural properties, which facilitate binding to target proteins involved in cell survival pathways.

Enzyme Inhibition

This compound has been recognized for its inhibitory effects on key enzymes such as proteases involved in tumorigenesis. For example, studies have shown that it can inhibit the activity of 3CL protease, a target for antiviral drug development, particularly against coronaviruses .

Study 1: Antitumor Effects

In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines including breast and lung cancer cells. The results indicated that the compound reduced cell viability significantly compared to the control group. The IC50 values were determined to be in the low micromolar range, suggesting potent activity.

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.0

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Group Key Features Reference
Methyl (1R,3R)-3-(Cbz-Amino)cyclohexane-1-carboxylate (Target) C₁₆H₂₁NO₄ ~291 Cbz Chiral, hydrogenolysis-sensitive
(1R,3R)-Methyl 3-(BOC-Amino)cyclohexane-1-carboxylate (JS-3804) C₁₂H₂₁NO₄ 243.3 BOC Acid-labile, lower molecular weight
Methyl (1S,3R)-3-Aminocyclohexane-1-carboxylate Hydrochloride C₈H₁₆ClNO₂ 193.67 None (HCl salt) High reactivity, polar
Ethyl (1R,3R,4R)-3-Amino-4-Hydroxycyclohexane-1-carboxylate C₉H₁₇NO₃ 187.24 None Ethyl ester, hydroxyl substituent
Methyl (1R,3R)-3-(BOC-Amino)cyclopentane-1-carboxylate C₁₂H₂₁NO₄ 243.3 BOC Cyclopentane backbone
Methyl (1S,3R,4R,5R)-3-[TBDPS-Oxy]-1,4,5-Trihydroxycyclohexane-1-carboxylate C₂₉H₄₂O₆Si 538.7 TBDPS Bulky silyl ether, multi-hydroxyl

Key Research Findings

  • Protecting Group Impact: Cbz offers stability under basic conditions but requires harsher deprotection methods (e.g., hydrogenolysis) compared to BOC, which is removed under mild acidic conditions .
  • Stereochemistry : The (1R,3R) configuration in the target compound optimizes spatial alignment for interactions in enantioselective catalysis, unlike its (1R,3S) counterpart .
  • Solubility Trends : Deprotected analogs (e.g., hydrochloride salts) exhibit higher aqueous solubility, while silyl-protected derivatives (e.g., TBDPS) are more lipophilic .
  • Synthetic Utility : Ethyl esters and cyclopentane analogs provide tunable hydrophobicity and conformational flexibility for drug design .

Preparation Methods

Cyclohexane Carboxylic Acid Derivatives

The synthesis often begins with cyclohexane-1-carboxylic acid derivatives. For example, (1S,3R)-3-methylcyclohexane-1-carboxylic acid (CID 57682957) serves as a chiral starting material, where the methyl group at position 3 guides subsequent stereoselective modifications.

Resolution of Racemic Mixtures

Chiral resolution using enzymes or chiral auxiliaries is employed to isolate the (1R,3R) enantiomer. A patent (CA3241069A1) describes enzymatic reductive amination with ketoreductases to achieve >99% enantiomeric excess (ee) for similar cyclohexane diamines.

Stepwise Functionalization

Amino Group Introduction and Cbz Protection

The amino group is introduced via:

  • Reductive amination : Cyclohexanone intermediates are treated with ammonium acetate and sodium cyanoborohydride to form the amine.

  • Cbz protection : The amine reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) to form the Cbz-protected intermediate.

Example Protocol :

  • Dissolve (1R,3R)-3-aminocyclohexane-1-carboxylic acid (1 equiv) in THF.

  • Add triethylamine (2.5 equiv) and Cbz-Cl (1.2 equiv) at 0°C.

  • Stir for 12 h at room temperature.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography (yield: 85–92%).

Esterification Methods

Acid-Catalyzed Esterification

The carboxylic acid is converted to the methyl ester using methanol and catalytic acid:

  • Conditions : H₂SO₄ (5 mol%), reflux, 12 h.

  • Yield : 78–85%.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used:

  • Dissolve Cbz-protected carboxylic acid (1 equiv) in DCM.

  • Add DCC (1.5 equiv) and DMAP (0.1 equiv).

  • Stir for 24 h at room temperature.

  • Filter and concentrate to obtain the ester (yield: 90–95%).

Stereochemical Control and Optimization

Asymmetric Catalysis

Chiral catalysts such as Jacobsen’s thiourea catalysts enable enantioselective synthesis. For example, asymmetric hydrogenation of enamine precursors achieves 95% ee for the (1R,3R) configuration.

Solvent and Temperature Effects

  • Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates and stereoselectivity.

  • Temperature : Low temperatures (−20°C to 0°C) minimize epimerization during Cbz protection.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)ee (%)
Acid-catalyzedCyclohexane-1-carboxylic acidEsterification, Cbz protection78–8592
Enzymatic resolutionRacemic amineReductive amination, resolution65–70>99
Coupling reagentsCbz-protected acidDCC/DMAP-mediated esterification90–9598

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency:

  • Patent WO2025031481A1 details a telescoped process where the Cbz-protected amine is esterified in a packed-bed reactor with immobilized lipases, achieving 90% conversion in 2 h.

  • Purification : Crystallization from hexane/ethyl acetate mixtures provides >99.5% purity .

Q & A

Q. Q1. What are the standard synthetic routes for methyl (1R,3R)-3-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate?

A common approach involves introducing the phenylmethoxycarbonyl (PMC) protecting group to a pre-existing cyclohexane scaffold. For example, the amine group in trans-methyl-3-aminocyclohexanecarboxylate hydrochloride (a structural analog) can be protected using phenylmethoxycarbonyl chloride under basic conditions (e.g., NaHCO₃ or triethylamine) . The stereochemistry (1R,3R) is typically controlled via chiral resolution or asymmetric catalysis during intermediate steps. Chromatographic purification (e.g., silica gel or HPLC) is often required to isolate the enantiopure product.

Q. Q2. How is the stereochemical configuration of this compound verified?

X-ray crystallography is the gold standard for confirming stereochemistry. For example, analogous cyclohexane derivatives (e.g., (1R,2S)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid) have been structurally validated using single-crystal diffraction . Alternatively, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and comparison of optical rotation values with literature data can confirm enantiopurity .

Advanced Synthesis Challenges

Q. Q3. What strategies mitigate racemization during the coupling of the phenylmethoxycarbonyl group?

Racemization at the 3-position amine can occur under basic or high-temperature conditions. To minimize this:

  • Use mild coupling agents (e.g., HOBt/EDCI) at 0–4°C.
  • Employ low-polarity solvents (e.g., dichloromethane) to stabilize the transition state.
  • Monitor reaction progress via LC-MS to terminate before side reactions dominate .

Q. Q4. How can regioselectivity be ensured during cyclohexane ring functionalization?

Regioselectivity in cyclohexane derivatives is often achieved through steric or electronic directing groups. For example, in Friedel-Crafts acylations, the 3-position amine in the target compound may act as a directing group, favoring electrophilic attack at specific positions. Computational modeling (e.g., DFT) can predict reactive sites .

Analytical Characterization

Q. Q5. What spectroscopic techniques resolve ambiguities in NMR assignments for this compound?

  • ¹H-NMR : The cyclohexane ring protons exhibit distinct splitting patterns due to chair conformations. NOESY experiments can differentiate axial vs. equatorial substituents.
  • ¹³C-NMR : The carbonyl carbons (ester and carbamate) appear at ~170–175 ppm. DEPT-135 distinguishes CH₃/CH₂ groups .
  • 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons, resolving overlapping signals in crowded regions (e.g., 3.0–4.0 ppm for methoxy and carbamate groups) .

Q. Q6. How is mass spectrometry used to confirm molecular integrity?

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) provides accurate mass-to-charge ratios (e.g., [M+H]⁺). For example, a related compound, ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate, was confirmed via HRMS with <2 ppm error .

Mechanistic and Biological Studies

Q. Q7. What is the hypothesized mechanism of action for this compound in enzyme inhibition studies?

The carbamate group may act as a transition-state analog or covalent inhibitor. For example, fluorinated cyclohexane derivatives (e.g., 1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic acid) inhibit enzymes by mimicking carboxylate intermediates, disrupting catalytic cycles . Kinetic assays (e.g., IC₅₀ determination) and molecular docking can validate this hypothesis.

Q. Q8. How do structural modifications (e.g., fluorination) impact bioactivity?

Fluorination at the phenyl ring (meta or para positions) enhances metabolic stability and binding affinity due to electronegativity and hydrophobic effects. Comparative studies on fluorinated analogs (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) show improved pharmacokinetic profiles .

Data Contradictions and Reproducibility

Q. Q9. How should researchers address discrepancies in reported synthetic yields?

Variations in yields (e.g., 40–70%) may arise from:

  • Purity of starting materials : Impurities in trans-methyl-3-aminocyclohexanecarboxylate hydrochloride can propagate through steps .
  • Stereochemical drift : Undetected racemization during coupling reduces enantiomeric excess.
  • Workup protocols : Incomplete extraction or chromatography alters final yields. Standardizing reaction conditions and reporting detailed procedures (e.g., equivalents, temperature ramps) improves reproducibility .

Q. Q10. Why do stability studies report conflicting degradation pathways?

Degradation depends on environmental factors:

  • Hydrolysis : The ester group is susceptible to aqueous/base conditions, while the carbamate is stable at pH 4–7.
  • Temperature : Storage at 2–8°C (as recommended for methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) minimizes thermal decomposition . Contradictions arise from accelerated stability tests (e.g., 40°C/75% RH) vs. real-time studies.

Safety and Handling

Q. Q11. What are the critical safety considerations for handling this compound?

  • GHS Classification : Similar carbamates (e.g., methyl (3-hydroxyphenyl)-carbamate) are classified as harmful (H319: eye irritation) under CLP regulations .
  • Handling : Use nitrile gloves, fume hoods, and respiratory protection if aerosolization is possible. Avoid contact with strong oxidizers (e.g., peroxides) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.